molecular formula C13H23NO2Si2 B095663 Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester CAS No. 18406-05-8

Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester

Cat. No. B095663
CAS RN: 18406-05-8
M. Wt: 281.5 g/mol
InChI Key: UNEXFOGMEVUYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is commonly referred to as BSA-TMS. This compound has a variety of applications in the field of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

BSA-TMS has various applications in scientific research. It is commonly used as a derivatization reagent for the analysis of amino acids and peptides by gas chromatography-mass spectrometry (GC-MS). BSA-TMS reacts with the amino group of amino acids and peptides to form stable derivatives that can be easily analyzed by GC-MS. BSA-TMS is also used as a reagent for the analysis of carboxylic acids, alcohols, and thiols. In addition, BSA-TMS is used as a protecting group for carboxylic acids in peptide synthesis.

Mechanism Of Action

The mechanism of action of BSA-TMS involves the reaction of the trimethylsilyl group with the amino or carboxylic group of the analyte. This reaction forms a stable derivative that can be easily analyzed by GC-MS. The trimethylsilyl group also protects the carboxylic acid group from unwanted reactions during peptide synthesis.

Biochemical And Physiological Effects

BSA-TMS does not have any known biochemical or physiological effects as it is not used as a drug or therapeutic agent. It is used solely as a reagent in scientific research.

Advantages And Limitations For Lab Experiments

BSA-TMS has several advantages in scientific research. It is a stable and volatile compound that can be easily analyzed by GC-MS. It forms stable derivatives with amino acids and peptides that are resistant to hydrolysis and can be stored for long periods of time. BSA-TMS is also compatible with various solvents and reagents used in scientific research.
The limitations of BSA-TMS include its cost and the need for specialized equipment such as GC-MS for analysis. It is also not suitable for the analysis of proteins and other large biomolecules.

Future Directions

There are several future directions for the use of BSA-TMS in scientific research. One area of interest is the development of new derivatization reagents that can be used for the analysis of larger biomolecules such as proteins. Another area of interest is the development of new applications for BSA-TMS in the field of pharmaceuticals. BSA-TMS has the potential to be used as a protecting group for carboxylic acids in the synthesis of new drugs and therapeutic agents.
Conclusion:
In conclusion, BSA-TMS is a useful reagent in scientific research with various applications in the analysis of amino acids, peptides, carboxylic acids, alcohols, and thiols. It has a stable and volatile nature, which makes it easy to analyze by GC-MS. BSA-TMS has no known biochemical or physiological effects and is not used as a drug or therapeutic agent. The limitations of BSA-TMS include its cost and the need for specialized equipment for analysis. However, there are several future directions for the use of BSA-TMS in scientific research, including the development of new derivatization reagents and new applications in the field of pharmaceuticals.

Synthesis Methods

The synthesis of BSA-TMS involves the reaction of benzoic acid with trimethylsilylamine in the presence of a catalyst such as triethylamine. The resulting product is then treated with trimethylsilyl chloride to form the trimethylsilyl ester. The overall reaction can be represented as follows:
C6H5COOH + (CH3)3SiNH2 → C6H5CONH(CH3)3Si + H2O
C6H5CONH(CH3)3Si + (CH3)3SiCl → C6H5COO(CH3)3Si + (CH3)3SiNH2Cl

properties

CAS RN

18406-05-8

Product Name

Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester

Molecular Formula

C13H23NO2Si2

Molecular Weight

281.5 g/mol

IUPAC Name

trimethylsilyl 4-(trimethylsilylamino)benzoate

InChI

InChI=1S/C13H23NO2Si2/c1-17(2,3)14-12-9-7-11(8-10-12)13(15)16-18(4,5)6/h7-10,14H,1-6H3

InChI Key

UNEXFOGMEVUYSY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)NC1=CC=C(C=C1)C(=O)O[Si](C)(C)C

synonyms

4-[(Trimethylsilyl)amino]benzoic acid trimethylsilyl ester

Origin of Product

United States

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